

In-Depth Technical Guide: Toxicological Profile of Quinaprilat Hydrochloride in Animal Models

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Compound of Interest

Compound Name: Quinaprilat hydrochloride

Cat. No.: B12362459

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Executive Summary

Quinaprilat, the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril, has undergone extensive toxicological evaluation in various animal models. This document provides a comprehensive overview of the toxicological profile of **quinaprilat hydrochloride**, summarizing key findings from acute, subchronic, and chronic toxicity studies, as well as carcinogenicity, genotoxicity, and reproductive and developmental toxicity assessments. The data presented herein is intended to serve as a technical resource for researchers, scientists, and drug development professionals.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose exposure. For quinapril hydrochloride, these studies have demonstrated a low order of acute toxicity in rodent models.

Quantitative Acute Toxicity Data

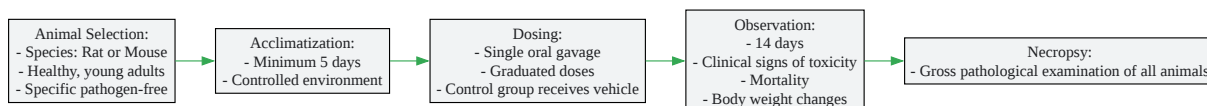
The following table summarizes the available median lethal dose (LD50) values for quinapril hydrochloride in mice and rats.

Species	Route of Administration	Sex	LD50 (mg/kg)	Reference
Mouse	Oral	Male	1739	[1]
Mouse	Oral	Female	1840	[1]
Rat	Oral	Male	4280	[1]
Rat	Oral	Female	3541	[1][2][3]
Mouse	Intravenous	Male	504	[1][4]
Mouse	Intravenous	Female	523	[1]
Rat	Intravenous	Male	158	[1]
Rat	Intravenous	Female	107	[1][4]

It is important to note that these values are for the prodrug, quinapril hydrochloride. Specific LD50 values for **quinaprilat hydrochloride** were not available in the reviewed literature.

Experimental Protocol: Acute Oral Toxicity (General)

A generalized protocol for an acute oral toxicity study, based on standard guidelines, is as follows:



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Acute Oral Toxicity Study Workflow

Subchronic and Chronic Toxicity

Repeated-dose toxicity studies evaluate the potential adverse effects of a substance following prolonged exposure. In animal models, quinapril has been shown to elicit effects primarily

related to its pharmacological action as an ACE inhibitor.

Key Findings from Repeated-Dose Studies

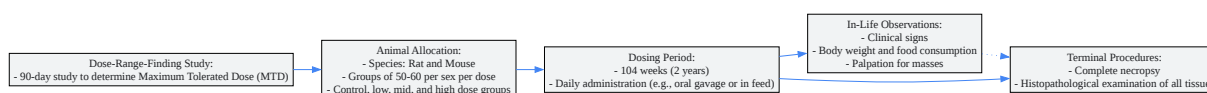
- Rodents and Dogs: Repeated dosing with quinapril has been associated with gastric irritation, hypertrophy and hyperplasia of the juxtaglomerular apparatus (JGA) in the kidney, and degenerative changes in the renal tubules.[5] Reductions in red blood cell parameters and heart weights have also been observed.[5]
- Dogs: Hepatic lesions have been reported in dogs following repeated administration of other ACE inhibitors, a finding that may be a class effect.[5]

No-Observed-Adverse-Effect-Level (NOAEL) Data

Specific NOAELs for **quinaprilat hydrochloride** from subchronic and chronic studies were not explicitly available in the reviewed literature. However, it is a standard practice in drug development to establish these levels.

Experimental Protocol: 104-Week Carcinogenicity Bioassay (General)

The following diagram illustrates a typical workflow for a long-term carcinogenicity study in rodents.



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104-Week Carcinogenicity Bioassay Workflow

Carcinogenicity

Long-term carcinogenicity studies in animals have been conducted to assess the tumorigenic potential of quinapril.

Findings

- Mice and Rats: Quinapril hydrochloride was not found to be carcinogenic in 104-week studies in mice and rats at doses up to 75 and 100 mg/kg/day, respectively.[1][6] An increased incidence of mesenteric lymph node hemangiomas and skin/subcutaneous lipomas was observed in female rats at the highest dose.[1]

Genotoxicity

A battery of in vitro and in vivo genotoxicity assays has been performed to evaluate the potential of quinapril and quinaprilat to induce genetic mutations or chromosomal damage.

Findings

- Ames Test: Neither quinapril nor quinaprilat were mutagenic in the Ames bacterial reverse mutation assay, with or without metabolic activation.[1]
- Other Genotoxicity Studies: Quinapril was also found to be negative in the following assays:
 - In vitro mammalian cell point mutation assay[1]
 - Sister chromatid exchange in cultured cells[1]
 - In vivo cytogenetic study with rat bone marrow[1]
- A clastogenic effect was reported in the in vitro V79 chromosome aberration assay at cytotoxic doses for other drugs in the same class.[5]

Experimental Protocol: Ames Test (General)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. The general procedure is outlined below.



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Ames Test Experimental Workflow

Reproductive and Developmental Toxicity

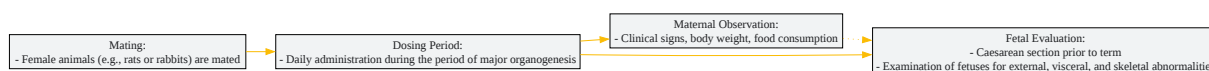
Studies have been conducted to evaluate the potential effects of quinapril on fertility, reproduction, and embryonic and fetal development.

Findings

- Fertility and Reproduction (Rats): No adverse effects on fertility or reproduction were observed in rats at doses up to 100 mg/kg/day.[1][7]
- Teratogenicity (Rats and Rabbits): No teratogenic effects were observed in studies of pregnant rats and rabbits.[1]
- Perinatal and Postnatal Development (Rats): While no effects on parturition or lactation were noted, a significant decrease in neonatal body weight was observed at all doses in one study where quinapril was administered during late gestation and lactation.[7] A subsequent study at a high dose did not replicate this finding.[7] Minimal juxtaglomerular cell hypertrophy was observed in the kidneys of pups exposed to quinapril.[7]

Experimental Protocol: Developmental Toxicity Study (Segment II - General)

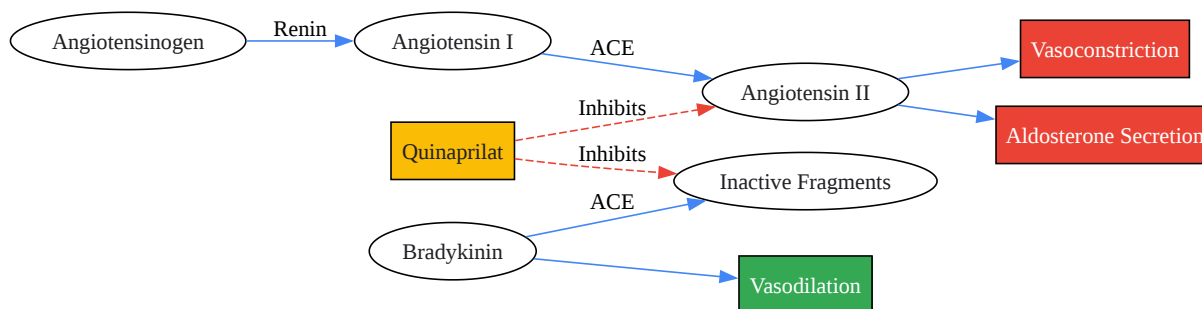
The following diagram illustrates a typical experimental design for a Segment II developmental toxicity study.



[Click to download full resolution via product page](#)*Developmental Toxicity (Segment II) Study Workflow*

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of action of quinaprilat is the inhibition of angiotensin-converting enzyme (ACE). The observed toxicities are largely extensions of its pharmacological effects.

[Click to download full resolution via product page](#)*Mechanism of Action of Quinaprilat*

The inhibition of ACE by quinaprilat leads to decreased production of angiotensin II, a potent vasoconstrictor, and reduced secretion of aldosterone. This results in vasodilation and decreased sodium and water retention. The accumulation of bradykinin, which is normally degraded by ACE, contributes to the vasodilatory effect. The renal effects observed in toxicity studies, such as JGA hypertrophy, are a physiological response to the altered renal hemodynamics and renin-angiotensin system feedback.

Conclusion

The toxicological profile of **quinaprilat hydrochloride** in animal models indicates a low potential for acute toxicity. The findings from repeated-dose studies are consistent with the pharmacological action of an ACE inhibitor and are generally reversible. Long-term studies have not revealed any carcinogenic, mutagenic, or teratogenic potential. The available data

support a favorable safety profile for quinaprilat under the conditions tested in these preclinical animal studies. Further research to delineate specific NOAELs for quinaprilat and to provide more detailed experimental protocols would be beneficial for a more comprehensive risk assessment.

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